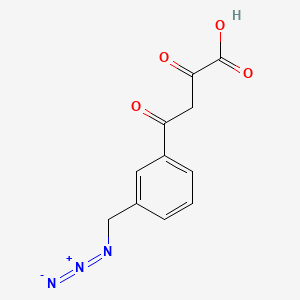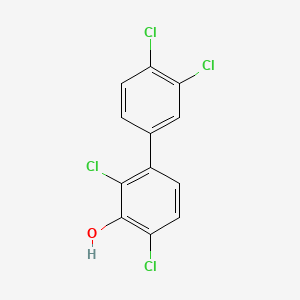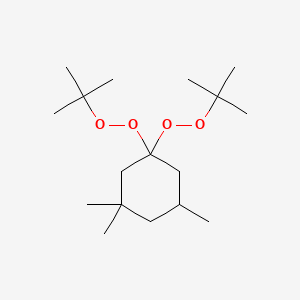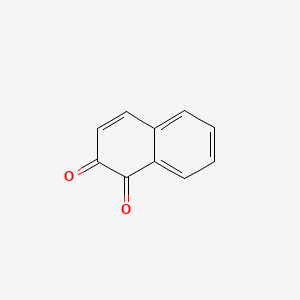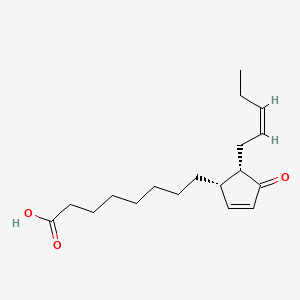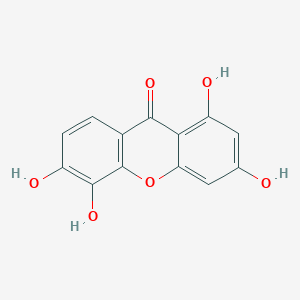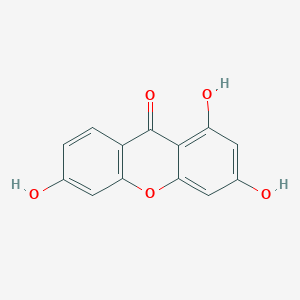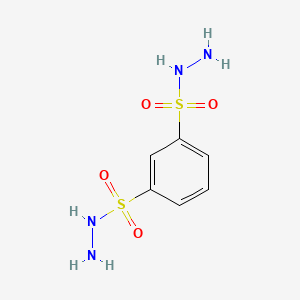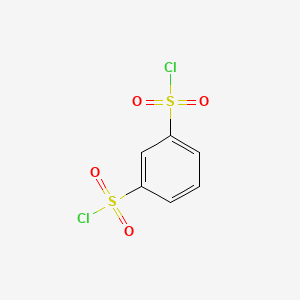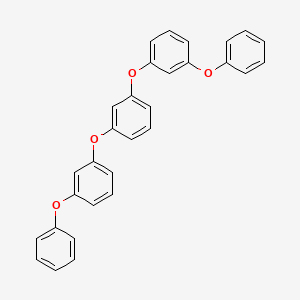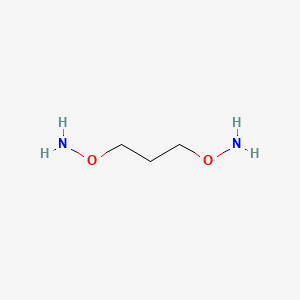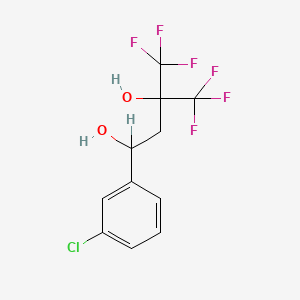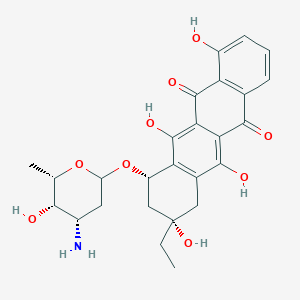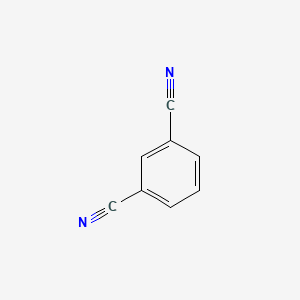![molecular formula C18H25N5O3S B1664604 N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide CAS No. 642473-62-9](/img/structure/B1664604.png)
N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide
概要
説明
“N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide” is a chemical compound . It is also known as a derivative of Urea . This compound has been identified as a potential candidate for COVID-19 treatment .
Synthesis Analysis
The synthesis of this compound involves the creation of amide and carbamate derivatives . The methods of making these compounds are part of the process of modulating the immune system and inducing cytokine biosynthesis in animals .Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C₂₁H₃₀N₆O₂ . It includes an imidazo[4,5-c]quinolin-1-yl group, which is part of a larger urea derivative structure .科学的研究の応用
Metal Mediated Inhibition and Methionine Aminopeptidase Inhibition
Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, are identified as potent inhibitors of methionine aminopeptidase (MetAP). They show varied inhibitory potencies on different metal forms of Escherichia coli MetAP, and their inhibition depends on metal concentration. The inhibitors form a metal complex at the enzyme active site, emphasizing the role of defining in vitro conditions for evaluating MetAP inhibitors relevant to in vivo situations (Huang et al., 2006).
Synthesis and Metabolism Studies
Efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one, metabolites of TAK-603, have been achieved. The use of methanesulfonyl as a protective group enabled a simpler synthetic route in high yield, demonstrating the versatility of these compounds in synthesis and metabolism studies (Mizuno et al., 2006).
Antiarrhythmic Activity
N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)ethyl]phenyl]methanesulfonamide hydrochloride, a novel analogue of the class III antiarrhythmic agent CK-1649, showed comparable in vitro activity in preventing ventricular tachycardia induced by programmed electrical stimulation in anesthetized dogs. This highlights its potential for antiarrhythmic applications (Lis et al., 1987).
Adrenoceptor Antagonist Activity
A series of disulfonamidobenzo[a]quinolizines, including N-((2 beta,11b alpha)-1,3,4,6,7,11b-Hexahydro-2H-benzo[a]quinolizin-2-yl)-N-[2-[(methylsulfonyl)amino]ethyl]methanesulfonamide, showed significant selectivity in favor of alpha 2- over alpha 1-adrenoceptor blockade, demonstrating their potential in adrenoceptor antagonist applications (Ward et al., 1989).
Synthesis of Chronic Renal Disease Agents
A convenient synthesis of chronic renal disease agents, such as trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, has been developed. This illustrates the compound's significance in the synthesis of agents for treating chronic renal diseases (Ikemoto et al., 2000).
Synthesis of Imidazoquinolines and Quinoxalines
Efficient synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, has been reported. This method is green and novel, utilizing dimethyl sulfoxide as both reactant and solvent, showcasing its application in the synthesis of complex heterocycles (Xie et al., 2017).
Immunomodulating and Antiviral Activities
S-28463, a representative of the imidazoquinoline class, demonstrated potent immunomodulating and antiviral activities in various models, highlighting its application in immunomodulation and antiviral therapy (Tomai et al., 1995).
Safety And Hazards
将来の方向性
The future directions for research on this compound could include further exploration of its potential use in the treatment of diseases, including viral and neoplastic diseases . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could provide valuable insights .
特性
IUPAC Name |
N-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNWHRIYBUUBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)NS(=O)(=O)C)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)methanesulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

